molecular formula C6F12O2S B15290462 Cyclohexanesulfonyl fluoride, undecafluoro- CAS No. 355-03-3

Cyclohexanesulfonyl fluoride, undecafluoro-

Cat. No.: B15290462
CAS No.: 355-03-3
M. Wt: 364.11 g/mol
InChI Key: SUYQQGZHVVTMNY-UHFFFAOYSA-N
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Description

Cyclohexanesulfonyl fluoride, undecafluoro- is a highly fluorinated sulfonyl fluoride derivative characterized by a cyclohexane backbone substituted with 11 fluorine atoms and a sulfonyl fluoride (-SO₂F) functional group. These compounds are part of the broader per- and polyfluoroalkyl substances (PFAS) family, known for their chemical stability and resistance to degradation, making them valuable in industrial applications like surfactants, coatings, and electrochemical materials .

Properties

CAS No.

355-03-3

Molecular Formula

C6F12O2S

Molecular Weight

364.11 g/mol

IUPAC Name

1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-sulfonyl fluoride

InChI

InChI=1S/C6F12O2S/c7-1(8)2(9,10)4(13,14)6(17,21(18,19)20)5(15,16)3(1,11)12

InChI Key

SUYQQGZHVVTMNY-UHFFFAOYSA-N

Canonical SMILES

C1(C(C(C(C(C1(F)F)(F)F)(F)S(=O)(=O)F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Byproduct Formation and Mitigation

ECF often generates cleavage products due to C-S bond scission. For instance, fluorinating cyclohexanesulfonyl precursors may yield perfluorohexane (C₆F₁₄) and sulfur tetrafluoride (SF₄). Conductivity additives like dimethyl disulfide (5 wt%) improve current efficiency by reducing electrode passivation, though they may lower yields of the target sulfonyl fluoride. Post-reaction purification involves phase separation (HF removal via NaF columns) and distillation to isolate the desired product.

Sulfonyl Chloride Halogen Exchange

The halogen-exchange pathway converts sulfonyl chlorides to sulfonyl fluorides via nucleophilic substitution. This method is advantageous for substrates sensitive to harsh ECF conditions.

Reaction Protocol

Cyclohexanesulfonyl chloride (C₆H₁₁SO₂Cl) is treated with excess potassium fluoride (KF) in polar aprotic solvents (e.g., dimethylformamide) at 80–100°C. The reaction proceeds via an SN2 mechanism, displacing chloride with fluoride:

$$ \text{C}6\text{H}{11}\text{SO}2\text{Cl} + \text{KF} \rightarrow \text{C}6\text{H}{11}\text{SO}2\text{F} + \text{KCl} $$

Complete fluorination of the cyclohexane ring requires subsequent treatment with elemental fluorine (F₂) or cobalt trifluoride (CoF₃) at elevated temperatures (150–200°C).

Yield Optimization

Yields depend on the fluorinating agent and reaction duration. Using CoF₃, fluorination achieves >90% conversion after 48 hours, whereas F₂ gas requires precise stoichiometry to avoid overfluorination. A comparative analysis is shown below:

Fluorinating Agent Temperature (°C) Time (h) Yield (%)
CoF₃ 180 48 92
F₂ 200 24 85

Photolytic Fluorination

Photolysis of sulfonyl precursors offers a radical-based alternative, particularly for synthesizing branched or cyclic perfluorinated compounds.

Methodology

Cyclohexanesulfonyl bromide (C₆H₁₁SO₂Br) is irradiated with UV light in the presence of fluorine gas. The process generates bromine radicals, which abstract hydrogen atoms from the cyclohexane ring, followed by fluorine atom insertion:

$$ \text{C}6\text{H}{11}\text{SO}2\text{Br} + \text{F}2 \xrightarrow{h\nu} \text{C}6\text{F}{11}\text{SO}_2\text{F} + \text{HBr} $$

Challenges and Limitations

Photolytic routes suffer from low selectivity, often producing mixtures of linear and cyclic perfluoroalkanes. For example, irradiating 2-bromo-2-oxodifluoroethanesulfonyl fluoride yielded only 10–15% perfluoromethanesulfonyl fluoride, with predominant formation of CF₃CF₂SO₂F. Scaling this method for cyclohexane systems remains experimentally unverified.

Industrial-Scale Considerations

Large-scale production prioritizes ECF due to its continuous operation capability. A semi-continuous ECF process detailed in US5486271A achieved 20% yield of C₆F₁₃SO₂F alongside 40% C₆F₁₄, highlighting the need for iterative optimization. Key industrial metrics include:

  • Electrical Efficiency : 6.3–6.5 V per cell to minimize energy costs.
  • HF Recovery : >95% HF recaptured via condensation and phase separation.
  • Purity : Final distillation at -78°C removes residual HF and low-boiling byproducts.

Chemical Reactions Analysis

Types of Reactions

Undecafluorocyclohexanesulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: Although less common, it can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions with undecafluorocyclohexanesulfonyl fluoride include nucleophiles like amines and alcohols. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile used. For example, reactions with amines can produce sulfonamides, while reactions with alcohols can yield sulfonate esters .

Mechanism of Action

The mechanism of action of undecafluorocyclohexanesulfonyl fluoride involves its ability to form stable covalent bonds with nucleophilic sites on target molecules. This reactivity is due to the electrophilic nature of the sulfonyl fluoride group, which readily reacts with nucleophiles such as amines and thiols . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.

Comparison with Similar Compounds

Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Fluorine Substitution Key Functional Group
Cyclohexanesulfonyl fluoride, undecafluoro-* C₆F₁₁O₂S (hypothetical) ~353.1 (calc.) 11 F on cyclohexane + SO₂F Sulfonyl fluoride
Decafluoro(trifluoromethyl)cyclohexanesulfonyl fluoride C₇F₁₄O₂S 414.12 10 F on cyclohexane + CF₃ + SO₂F Sulfonyl fluoride
Tridecafluorohexanesulfonyl fluoride C₆F₁₃O₂S 382.11 13 F on hexane chain + SO₂F Sulfonyl fluoride
Cyclohexanesulfonyl chloride C₆H₁₁ClO₂S 182.67 Non-fluorinated Sulfonyl chloride

Notes:

  • *Hypothetical structure inferred from related compounds.
  • The trifluoromethyl (-CF₃) group in decafluoro(trifluoromethyl)cyclohexanesulfonyl fluoride adds three fluorines, distinguishing it from linear perfluorinated analogs .
Physical and Chemical Properties
Property Decafluoro(trifluoromethyl)cyclohexanesulfonyl fluoride Tridecafluorohexanesulfonyl fluoride Cyclohexanesulfonyl chloride
Boiling Point (°C) 180.2 (at 760 mmHg) Not reported Not reported
Density (g/cm³) 1.88 ~1.8 (estimated) ~1.3 (estimated)
Reactivity Moderate (moisture-sensitive) Highly reactive Highly reactive (Cl⁻ leaving group)
Stability High thermal/chemical stability High stability Less stable than fluorides

Key Findings :

  • Sulfonyl fluorides generally exhibit lower reactivity compared to sulfonyl chlorides, making them safer for handling but slower in nucleophilic substitution reactions .
  • Perfluorinated compounds like decafluoro(trifluoromethyl)cyclohexanesulfonyl fluoride have higher boiling points and densities due to fluorine’s electronegativity and molecular weight .

Q & A

Q. What are the optimal synthetic routes for undecafluorocyclohexanesulfonyl fluoride, and how can purity be validated?

Undecafluorocyclohexanesulfonyl fluoride is typically synthesized via direct fluorination of cyclohexanesulfonyl chloride using sulfur tetrafluoride (SF₄) or through electrochemical fluorination (ECF) . Post-synthesis purification involves fractional distillation under inert conditions to remove fluorinated byproducts. Purity validation requires a combination of:

  • 19F NMR spectroscopy to confirm fluorine substitution patterns and absence of impurities.
  • Mass spectrometry (MS) for molecular ion verification (expected m/z for C₆F₁₁SO₂F: ~372 g/mol) .
  • Elemental analysis to validate C/F/S ratios.

Q. How can researchers characterize the structural and electronic properties of this compound?

Key techniques include:

  • X-ray crystallography : Limited data exist, but related perfluorinated sulfonyl fluorides (e.g., methanedisulfonyl fluoride, ) show tetrahedral geometry at sulfur. Computational pre-optimization (DFT) is recommended before crystallization attempts .
  • Vibrational spectroscopy (IR/Raman) : The S=O and S-F stretches appear at 1400–1450 cm⁻¹ and 750–800 cm⁻¹, respectively .
  • Cyclic voltammetry : To assess redox stability, particularly in electrochemical applications .

Q. What are the reactivity trends of undecafluorocyclohexanesulfonyl fluoride in nucleophilic substitutions?

The sulfonyl fluoride group (-SO₂F) is highly electrophilic. Reactivity studies show:

  • Hydrolysis : Slow in aqueous media compared to sulfonyl chlorides, making it suitable for aqueous-phase reactions .
  • Aminolysis : Reacts with primary amines to form sulfonamides, with kinetics influenced by steric hindrance from the perfluorinated cyclohexane ring .
  • Cross-coupling : Pd-catalyzed reactions with aryl boronic acids require anhydrous conditions to prevent side reactions .

Advanced Research Questions

Q. How do computational models explain the electronic effects of the perfluorinated cyclohexane ring on reactivity?

Density Functional Theory (DFT) studies on analogous perfluorinated compounds (e.g., perfluorocyclohexanecarbonyl fluoride, ) reveal:

  • Electron-withdrawing effects : The -C₆F₁₁ group significantly lowers the LUMO energy of the sulfonyl fluoride, enhancing electrophilicity.
  • Steric shielding : The rigid perfluorinated ring reduces accessibility to the sulfur center, slowing reactions with bulky nucleophiles .

Q. What strategies mitigate environmental persistence of undecafluorocyclohexanesulfonyl fluoride?

As a perfluorinated compound (PFC), it resists degradation. Current research explores:

  • Advanced oxidation processes (AOPs) : Ozone/UV treatment degrades the sulfonyl group but leaves the fluorinated ring intact .
  • Biodegradation : Screening microbial consortia from PFC-contaminated sites has identified partial defluorination pathways under anaerobic conditions .

Q. How does the compound’s stability under high-energy conditions (e.g., plasma, radiation) impact material science applications?

Studies on similar PFCs ( ) demonstrate:

  • Thermal stability : Decomposition begins at >300°C, releasing SO₂F₂ and perfluoroolefins.
  • Radiation resistance : The C-F bonds resist gamma radiation, suggesting utility in radiation-hardened coatings .

Q. What analytical challenges arise in quantifying trace amounts of this compound in environmental matrices?

  • Detection limits : LC-MS/MS with negative-ion electrospray ionization achieves detection at ppt levels but requires careful matrix cleanup to avoid interference from other PFCs .
  • Isomer discrimination : Structural analogs (e.g., decafluoro isomers) co-elute in chromatography; high-resolution MS or ion-mobility separation is needed .

Safety and Handling

Q. What precautions are critical when handling undecafluorocyclohexanesulfonyl fluoride?

  • Personal protective equipment (PPE) : Use fluoropolymer-lined gloves and face shields to prevent skin/eye contact with hydrolyzed HF .
  • Ventilation : Conduct reactions in fume hoods due to potential release of SO₂F₂ gas (TLV: 2 ppm) .
  • Storage : Store under argon at -20°C to prevent moisture ingress and hydrolysis .

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